molecular formula C18H34O3 B1668426 1,2-Hexadecanediol CAS No. 6920-24-7

1,2-Hexadecanediol

Cat. No. B1668426
CAS RN: 6920-24-7
M. Wt: 258.44 g/mol
InChI Key: IMYZYCNQZDBZBQ-UHFFFAOYSA-N
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Description

1,2-Hexadecanediol is a glycol that is hexadecane which is substituted by hydroxy groups at positions 1 and 2 . It is a reducing agent used for the preparation of silver nanocrystalline compounds from dichlorobenzene solutions . It is a colorless, odorless liquid with high stability and low volatility .


Synthesis Analysis

1,2-Hexadecanediol is synthesized by thermal decomposition of metal–organic precursors in 1-octadecene . It facilitates the decomposition of the metal-organic precursor, forms an intermediate Co2+Fe3±oleate complex .


Molecular Structure Analysis

The molecular formula of 1,2-Hexadecanediol is C16H34O2 . It derives from a hydride of a hexadecane .


Chemical Reactions Analysis

1,2-Hexadecanediol plays a key role in favoring the decomposition of the metal–organic precursor, formation of an intermediate Co2+Fe3±oleate complex, and finally, the nucleation of nanoparticles at lower temperatures . It is also used as a reducing agent in the preparation of silver nanocrystals .


Physical And Chemical Properties Analysis

1,2-Hexadecanediol has a molecular weight of 258.44 g/mol . It is insoluble in water . It has a high level of variability in the crystal quality and, in turn, in the magnetic properties as a function of the amount of 1,2-hexadecanediol added to the reaction mixture .

Scientific Research Applications

Phase Transition Investigation

1,2-Hexadecanediol has been studied for its solid-solid phase transition properties. Research conducted by Kobayashi and Nakamura (1995) utilized X-ray diffraction experiments and dielectric constant measurements to explore the structure of the high-temperature phase of 1,16-hexadecanediol. They suggested that the high-temperature phase of 1,16-hexadecanediol is a rotator phase similar to those found in n-higher alcohols, demonstrating its utility in studying phase transitions and molecular arrangements in materials science (Kobayashi & Nakamura, 1995).

Nanoparticle Synthesis and Magnetic Properties

1,2-Hexadecanediol plays a crucial role in the synthesis of nanoparticles and tuning their magnetic properties. Moya et al. (2015) reported on the impact of 1,2-hexadecanediol concentration on the structural and magnetic properties of CoFe2O4 nanoparticles. Their findings revealed that varying the amount of 1,2-hexadecanediol in the reaction mixture affects the crystal quality and magnetic properties of the nanoparticles, highlighting its importance in materials science for adjusting the features of magnetic nanoparticles (Moya et al., 2015).

Environmental and Biological Applications

Research has also explored the environmental and biological implications of 1,2-Hexadecanediol. Song and Kim (2020) evaluated the potential toxic effects of 1,2-hexanediol using phytotoxicity and cytotoxicity testing methods. Their study suggests that 1,2-hexanediol can significantly inhibit seed germination and root elongation, indicating its potential environmental impact and the need for further investigation into its effects on humans and other organisms (Song & Kim, 2020).

Future Directions

1,2-Hexadecanediol is used in the synthesis of CoFe2O4 nanoparticles by thermal decomposition of metal–organic precursors in 1-octadecene . The effect of the 1,2-hexadecanediol content on the structural and magnetic properties of CoFe2O4 nanoparticles is a subject of ongoing research .

properties

IUPAC Name

hexadecane-1,2-diol
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InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOAFQCTJZDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O2
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DSSTOX Substance ID

DTXSID60884343
Record name 1,2-Hexadecanediol
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Molecular Weight

258.44 g/mol
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Physical Description

White solid; Slightly soluble in water; [MSDSonline]
Record name 1,2-Hexadecanediol
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Product Name

1,2-Hexadecanediol

CAS RN

6920-24-7
Record name 1,2-Hexadecanediol
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Record name 1,2-Hexadecanediol
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Record name CETYL GLYCOL
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Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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